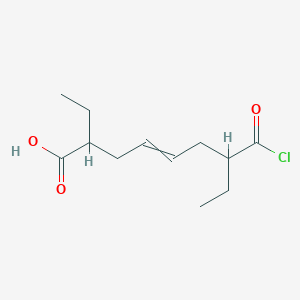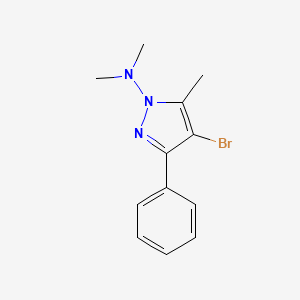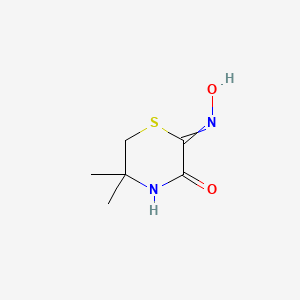
2-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one is a chemical compound known for its unique structure and reactivity. This compound features a hydroxyimino group attached to a thiomorpholine ring, which is further substituted with two methyl groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of chloral hydrate with hydroxylamine hydrochloride to form the hydroxyimino group . This intermediate can then be further reacted with other reagents to form the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst selection, plays a crucial role in achieving cost-effective and sustainable production.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyimino group is particularly reactive and can participate in nucleophilic addition and condensation reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxime derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can lead to the formation of various substituted thiomorpholine compounds.
Scientific Research Applications
2-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations . In biology, it is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications, including drug development and delivery systems. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity . The thiomorpholine ring provides structural stability and contributes to the compound’s overall chemical properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one can be compared with other similar compounds, such as ethyl 2-cyano-2-(hydroxyimino)acetate and 2-(hydroxyimino)aldehydes . These compounds share the hydroxyimino functional group but differ in their overall structure and reactivity. The unique combination of the hydroxyimino group with the thiomorpholine ring in this compound imparts distinct chemical properties, making it a valuable compound for various applications.
List of Similar Compounds:- Ethyl 2-cyano-2-(hydroxyimino)acetate
- 2-(Hydroxyimino)aldehydes
- (E)-2-(Hydroxyimino)-N-(2-(4-methylpentyl)amino)ethylacetamide
Properties
CAS No. |
62595-85-1 |
|---|---|
Molecular Formula |
C6H10N2O2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
2-hydroxyimino-5,5-dimethylthiomorpholin-3-one |
InChI |
InChI=1S/C6H10N2O2S/c1-6(2)3-11-5(8-10)4(9)7-6/h10H,3H2,1-2H3,(H,7,9) |
InChI Key |
LDUYYXXCLRXMDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSC(=NO)C(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(1-phenylethyl)amino]pentanenitrile](/img/structure/B14531877.png)


![8-Bromo-1-phenylbicyclo[5.1.0]octane](/img/structure/B14531903.png)
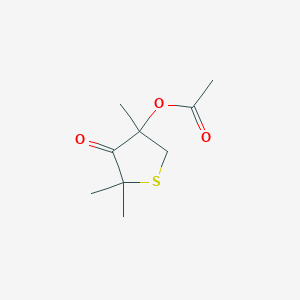
![4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride](/img/structure/B14531913.png)
![Trimethyl[1-(phenylsulfanyl)heptyl]silane](/img/structure/B14531918.png)
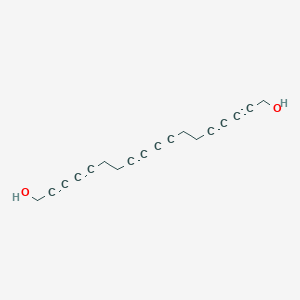
![5,10-Bis[2-(2-chlorophenyl)ethyl]-5,10-dihydrophenazine](/img/structure/B14531923.png)
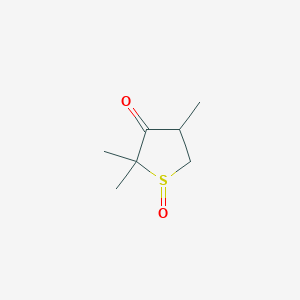
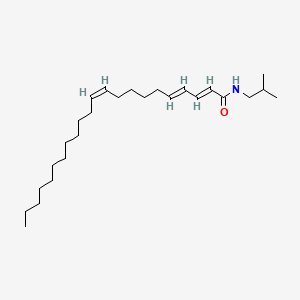
![N-[3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-yl]benzamide](/img/structure/B14531935.png)
